[2-(Dimethylamino)-2-(furan-2-yl)ethyl](2-methylpropyl)amine

Catalog No.
S13768903
CAS No.
M.F
C12H22N2O
M. Wt
210.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Dimethylamino)-2-(furan-2-yl)ethyl](2-methylpr...

Product Name

[2-(Dimethylamino)-2-(furan-2-yl)ethyl](2-methylpropyl)amine

IUPAC Name

1-(furan-2-yl)-N,N-dimethyl-N'-(2-methylpropyl)ethane-1,2-diamine

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

InChI

InChI=1S/C12H22N2O/c1-10(2)8-13-9-11(14(3)4)12-6-5-7-15-12/h5-7,10-11,13H,8-9H2,1-4H3

InChI Key

PGHXZHOQOHXTQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(C1=CC=CO1)N(C)C

The compound 2-(Dimethylamino)-2-(furan-2-yl)ethylamine is a synthetic organic molecule featuring a dimethylamino group, a furan ring, and a branched alkyl chain. It is characterized by its unique structure, which combines both aromatic and aliphatic components, making it a subject of interest in medicinal chemistry due to its potential biological activities. The presence of the furan moiety contributes to its reactivity and interaction with various biological targets.

Typical of amines and furan derivatives:

  • N-Alkylation: The dimethylamino group can undergo N-alkylation reactions, allowing for the introduction of various alkyl chains, which may modify its biological properties.
  • Electrophilic Aromatic Substitution: The furan ring can be involved in electrophilic substitution reactions, potentially leading to functionalized derivatives that may exhibit enhanced biological activity.
  • Formation of Amides and Esters: The amine functionality allows for the formation of amides and esters through reaction with carboxylic acids or acid chlorides, expanding its chemical utility in synthesizing more complex molecules .

Compounds containing dimethylamino groups often exhibit diverse pharmacological activities. Specifically, 2-(Dimethylamino)-2-(furan-2-yl)ethylamine may demonstrate:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer activity: The structural features may allow it to interact with cellular pathways involved in tumor growth .
  • Neuroactive effects: Given the presence of the dimethylamino group, this compound could potentially influence neurotransmitter systems, warranting further investigation into its psychoactive properties.

The synthesis of 2-(Dimethylamino)-2-(furan-2-yl)ethylamine can be achieved through several methods:

  • Direct Amination: Starting from furan derivatives, the compound can be synthesized via direct amination with dimethylamine under appropriate conditions.
  • Microwave-assisted Synthesis: Recent advancements allow for microwave-assisted synthesis techniques that enhance yield and reduce reaction times while maintaining mild conditions .
  • Multi-step Synthesis: This involves the sequential introduction of functional groups through established organic reactions, allowing for precise control over the final product's structure.

The unique structure of 2-(Dimethylamino)-2-(furan-2-yl)ethylamine positions it for various applications:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting infectious diseases or cancers.
  • Chemical Probes: Researchers can use it as a tool to study biological pathways or mechanisms due to its potential interactions with specific receptors.
  • Material Science: Its chemical properties may also lend themselves to applications in creating novel materials or polymers.

Interaction studies are crucial for understanding how 2-(Dimethylamino)-2-(furan-2-yl)ethylamine interacts with biological targets:

  • Molecular Docking Simulations: These can predict binding affinities and interaction modes with target proteins, providing insights into its mechanism of action.
  • In Vitro Assays: Biological assays can evaluate its efficacy against specific cell lines or pathogens, helping to establish its therapeutic potential.
  • Structure-Activity Relationship Studies: Modifying the compound's structure systematically can reveal which features contribute most significantly to its biological activity.

Several compounds share structural similarities with 2-(Dimethylamino)-2-(furan-2-yl)ethylamine, including:

Compound NameStructure FeaturesUnique Properties
1-Methyl-4-(furan-2-yl)piperazineFuran ring with piperazineEnhanced CNS activity
N,N-DimethylfuranamineDimethylamino group attached to furanPotentially higher reactivity
3-DimethylaminopropylfuranAliphatic chain with furanBroader antimicrobial spectrum

The uniqueness of 2-(Dimethylamino)-2-(furan-2-yl)ethylamine lies in its combination of a dimethylamino group and a branched alkyl chain attached to a furan ring, which may provide distinct pharmacological profiles compared to these similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.173213330 g/mol

Monoisotopic Mass

210.173213330 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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